1-Methoxypropane-2-sulfonyl chloride

Descripción

Chemical Identity and Nomenclature

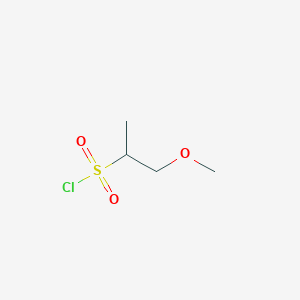

1-Methoxypropane-2-sulfonyl chloride possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. The compound carries the Chemical Abstracts Service registry number 1249353-51-2, which serves as its definitive identifier in chemical databases and literature. The molecular formula of this organosulfur compound is C₄H₉ClO₃S, corresponding to a molecular weight of 172.63 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-methoxypropane-2-sulfonyl chloride, which accurately describes the structural arrangement of functional groups within the molecule.

The structural representation of 1-methoxypropane-2-sulfonyl chloride can be expressed through its Simplified Molecular Input Line Entry System notation as CC(COC)S(=O)(=O)Cl, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier for this compound is InChI=1S/C4H9ClO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3, with the corresponding International Chemical Identifier Key being ZKHNHOVTIDJLGB-UHFFFAOYSA-N. These standardized representations facilitate unambiguous identification and computational analysis of the compound across various chemical databases and software platforms.

The molecular architecture of 1-methoxypropane-2-sulfonyl chloride features a central propane backbone with a methoxy substituent at the first carbon position and a sulfonyl chloride functional group attached to the second carbon atom. This structural arrangement places the compound within the broader category of alkylsulfonyl chlorides, distinguishing it from aromatic sulfonyl chlorides such as benzenesulfonyl chloride, which bears the Chemical Abstracts Service number 98-09-9 and possesses the molecular formula C₆H₅ClO₂S. The presence of both ether and sulfonyl chloride functionalities within the same molecule provides unique reactivity patterns that distinguish 1-methoxypropane-2-sulfonyl chloride from simpler sulfonyl chlorides.

Historical Context in Organosulfur Chemistry

The development and study of 1-methoxypropane-2-sulfonyl chloride must be understood within the broader historical context of organosulfur chemistry, a field that has evolved significantly since the nineteenth century. Organosulfur chemistry encompasses the study of the properties and synthesis of organosulfur compounds, which are organic compounds containing sulfur atoms. The historical foundations of this field were established during the nineteenth century, when pioneering chemists began systematically investigating sulfur-containing organic molecules and their unique chemical properties.

The evolution of sulfonyl chloride chemistry specifically can be traced through several key developments in synthetic methodology. Early preparation methods for sulfonyl chlorides relied heavily on the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and related compounds. These traditional approaches, while effective for basic transformations, suffered from limited chemoselectivity and poor functional group compatibility, restricting their application to early-stage synthetic transformations rather than late-stage functionalization of complex molecules.

The significance of organosulfur compounds in both natural systems and synthetic chemistry has been recognized since the early days of organic chemistry. Sulfur-containing compounds are abundant in nature, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. Additionally, many biologically active compounds, including antibiotics such as penicillin and sulfa drugs, contain sulfur atoms as integral components of their molecular structures. This natural prevalence of sulfur-containing molecules provided early motivation for synthetic chemists to develop methods for creating and manipulating organosulfur compounds in laboratory settings.

Recent advances in sulfonyl chloride synthesis have demonstrated the continued evolution of this field, with researchers developing more selective and mild reaction conditions for converting primary sulfonamides to sulfonyl chlorides. The development of pyrilium-based reagents for sulfonyl chloride formation represents a significant advancement in late-stage functionalization strategies, allowing for the selective conversion of sulfonamide groups to sulfonyl chlorides under mild conditions that tolerate a wide range of functional groups. These methodological improvements have expanded the synthetic utility of sulfonyl chlorides like 1-methoxypropane-2-sulfonyl chloride in medicinal chemistry and materials science applications.

The broader context of organosulfur chemistry research has also been influenced by environmental and industrial considerations. Fossil fuels naturally contain organosulfur compounds at concentrations of 200-500 parts per million, primarily in the form of thiophenes and dibenzothiophenes. The removal of these sulfur-containing compounds through hydrodesulfurization processes in petroleum refineries represents a major industrial application of organosulfur chemistry principles. This industrial relevance has driven continued research into the fundamental chemistry of sulfur-containing compounds, including sulfonyl chlorides.

Contemporary research in organosulfur chemistry has revealed new insights into atmospheric chemistry, particularly regarding the role of organosulfur compounds in ancient Earth environments. Recent studies have demonstrated that organosulfur compounds may have played more substantial roles in early Earth atmospheric chemistry than previously recognized, with implications for understanding planetary evolution and the emergence of life. These findings highlight the continued relevance of organosulfur chemistry research across multiple scientific disciplines.

Propiedades

IUPAC Name |

1-methoxypropane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHNHOVTIDJLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249353-51-2 | |

| Record name | 1-methoxypropane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Methoxypropane-2-sulfonyl chloride typically involves two key stages:

- Oxidation of a sulfide or thiol precursor to the corresponding sulfinyl or sulfonyl intermediate

- Chlorination of the oxidized intermediate to introduce the sulfonyl chloride group

This sequence exploits the reactivity of sulfur compounds and controlled oxidation and chlorination conditions to achieve the target sulfonyl chloride.

Oxidation Step

The precursor is often a sulfide or thiol derivative such as 1-methoxypropane-2-thiol or related compounds. The oxidation converts the sulfur atom to a sulfinyl or sulfonyl state.

- Common oxidants: Hydrogen peroxide (H₂O₂) is widely used due to its availability and efficiency.

- Catalysts: Zirconium tetrachloride or other Lewis acids can be employed to enhance oxidation selectivity and yield.

- Conditions: The oxidation is typically carried out in aqueous or mixed solvents at controlled temperatures to avoid over-oxidation or side reactions.

For example, hydrogen peroxide (approximately 1 equivalent) is added slowly to the sulfide precursor in the presence of zirconium tetrachloride, with stirring at room temperature or slightly elevated temperatures. The reaction proceeds over several hours to ensure complete conversion to the sulfinyl intermediate.

Chlorination Step

Following oxidation, the sulfinyl intermediate undergoes chlorination to form the sulfonyl chloride.

- Chlorinating agents: Chlorine gas (Cl₂) is the reagent of choice, introduced into the reaction mixture under controlled stirring.

- Reaction medium: Often aqueous acidic media or organic solvents such as dichloromethane are used.

- Temperature control: The reaction is typically maintained at low temperatures (0 to -5 °C) to control the exothermic chlorination and avoid decomposition.

- Monitoring: The endpoint is indicated by a persistent green coloration in the reaction mixture, signaling completion.

After chlorination, the mixture is quenched with sodium thiosulfate (Na₂S₂O₃) to remove excess chlorine, followed by washing with sodium bicarbonate and brine to neutralize acids and remove impurities. Drying agents like magnesium sulfate (MgSO₄) are used before solvent removal under reduced temperature to isolate the sulfonyl chloride as a solid or liquid.

Detailed Experimental Procedure (Representative)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidation | 1-Methoxypropane-2-thiol + H₂O₂ (1 equiv) + ZrCl₄ catalyst | Stir at room temperature for 12 hours |

| Chlorination | Chlorine gas bubbled into reaction mixture at 0 °C | Continue until green color persists |

| Quenching | Add 1 M Na₂S₂O₃ solution | Neutralizes excess chlorine |

| Washing | Saturated NaHCO₃, brine | Removes acidic impurities |

| Drying and Isolation | Dry over MgSO₄, concentrate under vacuum at < -10 °C | Obtain pale green solid or liquid |

Analytical Characterization and Purity

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity.

- Mass Spectrometry: LRMS with APCI+ ionization mode verifies molecular weight.

- Infrared Spectroscopy: Characteristic sulfonyl chloride peaks observed around 1350-1370 cm⁻¹ and 1150-1170 cm⁻¹.

- Chromatography: Flash column chromatography on silica gel is used for purification.

These methods ensure the compound’s identity and purity for subsequent synthetic applications.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfide Precursor | 1-Methoxypropane-2-thiol or related sulfide | Starting material for oxidation |

| Oxidation | Hydrogen peroxide (1 equiv), ZrCl₄ catalyst, room temp, 12 h | Converts sulfide to sulfinyl intermediate |

| Chlorination | Chlorine gas, 0 °C, aqueous acidic or organic medium | Introduces sulfonyl chloride group |

| Workup | Na₂S₂O₃ quench, NaHCO₃ wash, brine wash, drying | Purifies and isolates final product |

| Purification | Flash chromatography, recrystallization | Obtains high purity sulfonyl chloride |

Research Findings and Notes

- The oxidation-chlorination sequence is well-established for sulfonyl chloride synthesis and is adaptable to various alkyl and aryl sulfides.

- Control of temperature and reagent equivalents is critical to avoid over-oxidation or side reactions.

- Use of dry and inert conditions (argon atmosphere) during solvent handling improves reproducibility.

- The method achieves good yields (often >80%) and high purity suitable for further synthetic transformations.

- Alternative chlorinating agents (e.g., thionyl chloride) and oxidants (e.g., peracids) have been explored but chlorine gas remains preferred for sulfonyl chlorides due to clean reaction profiles.

Análisis De Reacciones Químicas

Types of Reactions

1-Methoxypropane-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, forming 1-methoxypropane-2-sulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thiols can be formed.

Hydrolysis Products: The primary products are 1-methoxypropane-2-sulfonic acid and hydrochloric acid.

Reduction Products: The reduction of 1-methoxypropane-2-sulfonyl chloride yields the corresponding sulfonyl hydride.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

1-Methoxypropane-2-sulfonyl chloride is characterized by its sulfinyl chloride functional group, which allows it to participate in various chemical reactions:

- Oxidation : It can be oxidized to form sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride.

- Substitution : The compound reacts with nucleophiles like amines to produce sulfonamides, often facilitated by basic conditions.

- Reduction : Under specific conditions, it can be reduced to yield sulfinyl derivatives.

These reactions make 1-Methoxypropane-2-sulfonyl chloride a valuable reagent in synthesizing sulfonyl compounds, which serve as intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

1-Methoxypropane-2-sulfonyl chloride has a broad range of applications across different scientific disciplines:

Organic Synthesis

- Reagent in Synthesis : It is extensively used in the synthesis of sulfonamide derivatives, which are crucial in developing various drugs. The ability to modify the structure of biomolecules makes it an essential tool for chemists.

Biological Studies

- Modification of Biomolecules : The compound is employed to modify proteins and peptides, aiding in the study of their structure and function. This application is particularly relevant in understanding enzyme mechanisms and protein interactions.

Medicinal Chemistry

- Drug Development : It plays a role in creating drugs that target sulfonamide-sensitive enzymes, which are involved in various biological processes. This aspect is critical for developing new therapeutic agents.

Industrial Applications

- Manufacturing Specialty Chemicals : The compound is also utilized in producing specialty chemicals and materials, including polymers and surfactants. Its reactivity allows for the development of tailored materials for specific industrial needs.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 1-Methoxypropane-2-sulfonyl chloride in various applications:

Mecanismo De Acción

The mechanism of action of 1-methoxypropane-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-methoxypropane-2-sulfonyl chloride, enabling comparative analysis of their properties, reactivity, and applications.

3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride

- Molecular Formula : C₆H₁₃ClO₄S

- Molecular Weight : 216.68 g/mol

- CAS : 2090676-05-2

- Key Differences :

- Additional methoxymethyl (-CH₂OCH₃) substituent at position 2.

- Higher molecular weight and steric bulk due to the branched methoxy groups.

- Reactivity: Similar sulfonyl chloride functionality but may exhibit reduced nucleophilic substitution rates due to steric hindrance.

- Applications : Likely used in specialized organic synthesis for introducing sulfonate groups in sterically demanding environments .

Sodium 2-Methylprop-2-ene-1-sulphonate

- Molecular Formula : C₄H₅NaO₃S (sodium salt of sulfonic acid)

- CAS : 1561-92-8

- Key Differences: Sulfonate (-SO₃⁻Na⁺) group instead of sulfonyl chloride (-SO₂Cl). Contains a double bond (prop-2-ene), enhancing rigidity. Reactivity: Non-reactive compared to sulfonyl chlorides; functions as an anionic surfactant or monomer in polymer production.

- Applications : Used in detergents, water-soluble polymers, and ion-exchange resins .

1-Chloro-2-methyl-2-propanol

- Molecular Formula : C₄H₉ClO

- Molecular Weight : 108.57 g/mol

- CAS : 558-42-9

- Key Differences :

- Chloro (-Cl) and hydroxyl (-OH) groups on a tertiary carbon.

- Reactivity: Prone to elimination (forming alkenes) or substitution reactions. Less electrophilic than sulfonyl chlorides.

- Applications : Intermediate in organic synthesis, e.g., producing plasticizers or agrochemicals .

1-(5-Chloro-2-methoxyphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- CAS : 68597-44-4

- Key Differences :

- Aromatic ketone with chloro and methoxy substituents.

- Reactivity: Electrophilic aromatic substitution or ketone-specific reactions (e.g., reductions).

- Applications: Potential pharmaceutical intermediate due to its aromatic scaffold .

1,1,1-Trichloro-2-methyl-2-propanol

- Molecular Formula : C₄H₇Cl₃O

- Key Differences :

- Three chlorine atoms on a tertiary carbon, with a hydroxyl group.

- Reactivity: Acts as a biocide or preservative due to trichloromethyl group.

- Applications : Historically used in antiseptics or as a laboratory preservative .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| 1-Methoxypropane-2-sulfonyl chloride | C₄H₉ClO₃S | 172.63 | 1226508-20-8 | Sulfonyl chloride, methoxy | Organic synthesis reagent |

| 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride | C₆H₁₃ClO₄S | 216.68 | 2090676-05-2 | Sulfonyl chloride, methoxy, ether | Specialty synthesis |

| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₅NaO₃S | 148.13 | 1561-92-8 | Sulfonate, alkene | Polymers, surfactants |

| 1-Chloro-2-methyl-2-propanol | C₄H₉ClO | 108.57 | 558-42-9 | Chloro, hydroxyl | Chemical intermediate |

| 1-(5-Chloro-2-methoxyphenyl)propan-1-one | C₁₀H₁₁ClO₂ | 198.65 | 68597-44-4 | Aromatic ketone, chloro, methoxy | Pharmaceutical intermediates |

| 1,1,1-Trichloro-2-methyl-2-propanol | C₄H₇Cl₃O | 191.46 | N/A | Trichloromethyl, hydroxyl | Biocides, preservatives |

Actividad Biológica

1-Methoxypropane-2-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

1-Methoxypropane-2-sulfonyl chloride is known for its reactivity due to the presence of the sulfonyl chloride functional group. This compound can undergo various chemical reactions, including:

- Substitution Reactions : It can react with amines to form sulfonamides.

- Hydrolysis : In aqueous environments, it can hydrolyze to form corresponding sulfonic acids.

The primary mechanism of action involves the inhibition of specific enzymes, particularly those involved in folic acid synthesis. This inhibition occurs through the compound's interaction with dihydropteroate synthetase and carbonic anhydrase, which are crucial for bacterial growth and reproduction.

Antimicrobial Properties

1-Methoxypropane-2-sulfonyl chloride exhibits significant antimicrobial activity. Research indicates that compounds in the sulfonamide class, including this one, inhibit bacterial growth by disrupting folic acid synthesis pathways. This disruption is essential as folic acid is vital for nucleic acid synthesis in bacteria .

Table 1: Antimicrobial Activity of 1-Methoxypropane-2-sulfonyl Chloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cellular Effects

The compound has been shown to alter gene expression related to metabolic pathways. Studies demonstrate that treatment with 1-methoxypropane-2-sulfonyl chloride can lead to changes in cellular metabolism, affecting various cellular processes such as:

- Cell Signaling : It influences signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Modifications in gene expression patterns have been observed, particularly those involved in metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-methoxypropane-2-sulfonyl chloride:

- Inhibition of Bacterial Growth : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria in vitro. The study utilized a range of concentrations to establish MIC values, confirming its potential as an antimicrobial agent.

- Impact on Metabolic Pathways : Research published in the Journal of Medicinal Chemistry highlighted that 1-methoxypropane-2-sulfonyl chloride could modulate specific metabolic pathways, leading to altered cellular responses under stress conditions .

- Therapeutic Applications : Investigations into the therapeutic applications of this compound suggest its potential role as a biochemical probe or inhibitor in drug development, particularly for conditions involving bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-methoxypropane-2-sulfonyl chloride from its sulfonic acid precursor?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Key parameters include:

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., decomposition of sulfonic acid intermediates).

- Solvent Selection : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis.

- Catalytic Additives : Use dimethylformamide (DMF, 1–5 mol%) to accelerate the reaction .

- Workup : Quench excess reagent with ice-cold water and extract the product into an organic phase.

Q. How can researchers effectively purify and characterize 1-methoxypropane-2-sulfonyl chloride?

- Methodological Answer :

- Purification : Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) or recrystallization from hexane/ethyl acetate mixtures.

- Characterization :

- NMR Spectroscopy : Look for characteristic signals:

- ¹H NMR: Methoxy group (~δ 3.3 ppm), sulfonyl chloride protons (δ 4.1–4.5 ppm).

- ¹³C NMR: Sulfonyl carbon at ~δ 55–60 ppm.

- FT-IR : Confirm S=O stretches (~1350–1370 cm⁻¹) and S-Cl bonds (~550–600 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-methoxypropane-2-sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group acts as an electrophile, with reactivity influenced by:

- Steric Effects : The methoxy group at position 2 may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., acetonitrile) to enhance accessibility.

- Electronic Effects : Electron-withdrawing sulfonyl groups stabilize the transition state during nucleophilic substitution. Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates .

- Case Study : In sulfonamide synthesis, amines attack the sulfur center, displacing chloride. Monitor reaction progress via TLC (Rf shift) or in situ IR to track S-Cl bond disappearance .

Q. How can contradictory data on reaction yields under varying solvent systems be resolved?

- Methodological Answer :

- Systematic Screening : Test solvents of varying polarity (e.g., THF, DMF, DCM) to identify optimal dielectric environments.

- Kinetic Analysis : Use stopped-flow NMR to measure intermediate stability. For example, DMF may stabilize reactive intermediates but promote hydrolysis if traces of water are present.

- Computational Modeling : Density Functional Theory (DFT) calculations can predict solvent effects on transition-state energies. Compare results with experimental yields to validate models .

Safety and Handling

Q. What safety protocols are critical when handling 1-methoxypropane-2-sulfonyl chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant apron, and goggles. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize spills with sodium bicarbonate or sand. Avoid water, which may generate HCl gas.

- First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution .

Q. What storage conditions prevent degradation of 1-methoxypropane-2-sulfonyl chloride?

- Methodological Answer :

- Temperature : Store at –20°C in amber glass bottles to inhibit thermal decomposition.

- Desiccation : Use molecular sieves (3Å) to maintain anhydrous conditions.

- Incompatibility Note : Separate from bases, amines, and oxidizing agents to avoid violent reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.